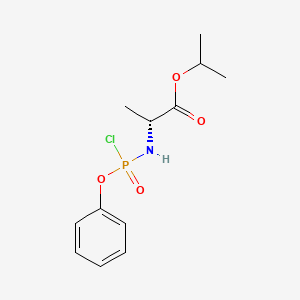

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is a chemical compound with the CAS Number 261909-49-3 . It has a molecular weight of 305.69400 and a molecular formula of C12H17ClNO4P .

Synthesis Analysis

The synthesis of this compound involves a reaction mixture that is cooled to 0 °C and then the compound (68 mg, 0.22 mmol) in CH3CN (0.50 mL) is added . The reaction mixture is stirred at room temperature for 48 hours, after which additional phosphorochloridate (113 mg, 0.37 mmol) is added and the reaction is stirred at 40 °C for 3 hours .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H17ClNO4P . The exact mass of the molecule is 305.05800 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 305.69400, a molecular formula of C12H17ClNO4P, and an exact mass of 305.05800 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate and related compounds have been explored for their potential in the synthesis of novel materials and their applications in polymerization processes. For instance, phenoxy ring-substituted isopropyl phenylcyanoacrylates have been prepared and copolymerized with styrene, demonstrating the potential of these compounds in creating new polymer materials with specific properties. The synthesis involves the Knoevenagel condensation of phenoxy ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by copolymerization with styrene in solution with radical initiation. This process highlights the utility of such compounds in developing polymers with tailored characteristics for various applications (Whelpley et al., 2022).

Environmental Impact and Degradation

The environmental metabolism and degradation pathways of similar compounds, such as MCPA-isopropyl (isopropyl 2-(4-chloro-2-methylphenoxy)acetate), have been studied to understand their behavior and impact on the environment. These studies involve the synthesis of isotopologues of MCPA-isopropyl, labeled in specific positions, to track their degradation and transformation in environmental conditions. Such research is crucial for assessing the ecological safety and degradation pathways of these chemicals, which can inform regulatory practices and environmental protection efforts (Żelechowski et al., 2012).

Biomedical Research

While direct studies on this compound in biomedical research were not found, related compounds have been explored for their pharmacological effects. For instance, chlorogenic acid (CGA), though chemically distinct, shares a similar interest in its wide range of biological and pharmacological effects. CGA is known for its antioxidant, anti-inflammatory, and neuroprotective properties, among others. Research in this area aims to uncover potential therapeutic applications of these compounds, contributing to the development of new drugs and treatments for various diseases (Naveed et al., 2018).

Wirkmechanismus

Biochemical Pathways

Given the structural similarity to phenoxyacetic acid , it is possible that this compound may influence similar biochemical pathways.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound

Eigenschaften

IUPAC Name |

propan-2-yl (2R)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAAFTUHFLUIKV-VTZGEWFSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClNO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)